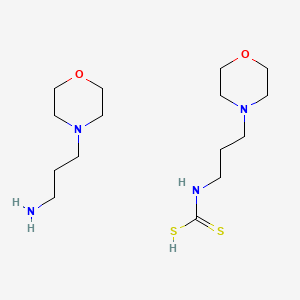
Magnesium;ethanolate;titanium(4+);tris(2-methylpropyl)alumane;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, tris(2-methylpropyl)-, reaction products with magnesium ethoxide and titanium tetrachloride: is a complex organometallic compound. This compound is known for its unique chemical properties and is used in various industrial and scientific applications. It is formed through the reaction of aluminum, tris(2-methylpropyl)- with magnesium ethoxide and titanium tetrachloride.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the reaction of aluminum, tris(2-methylpropyl)- with magnesium ethoxide and titanium tetrachloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of reactants and the control of reaction parameters to optimize yield and minimize by-products. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique properties make it suitable for facilitating reactions that require specific conditions.
Biology: In biological research, the compound is used in studies involving metal-organic frameworks and their interactions with biological molecules. It helps in understanding the behavior of such frameworks in biological systems.
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.
Industry: In industrial applications, the compound is used in the production of high-performance materials. Its role as a catalyst in polymerization reactions is particularly noteworthy.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The aluminum, magnesium, and titanium centers in the compound can coordinate with different ligands, facilitating various chemical reactions. The pathways involved in these reactions depend on the specific conditions and the nature of the reactants.
Comparison with Similar Compounds
- Aluminum, tris(2-methylpropyl)-, reaction products with isoprene
- Magnesium, ethanolate, titanium(4+), tris(2-methylpropyl)alumane, tetrachloride
Comparison: Compared to similar compounds, aluminum, tris(2-methylpropyl)-, reaction products with magnesium ethoxide and titanium tetrachloride exhibits unique catalytic properties. Its ability to facilitate a wide range of reactions under various conditions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C16H37AlCl4MgO2Ti |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
magnesium;ethanolate;titanium(4+);tris(2-methylpropyl)alumane;tetrachloride |
InChI |
InChI=1S/3C4H9.2C2H5O.Al.4ClH.Mg.Ti/c3*1-4(2)3;2*1-2-3;;;;;;;/h3*4H,1H2,2-3H3;2*2H2,1H3;;4*1H;;/q;;;2*-1;;;;;;+2;+4/p-4 |
InChI Key |
FTJREXBPSYJCEY-UHFFFAOYSA-J |
Canonical SMILES |
CC[O-].CC[O-].CC(C)C[Al](CC(C)C)CC(C)C.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



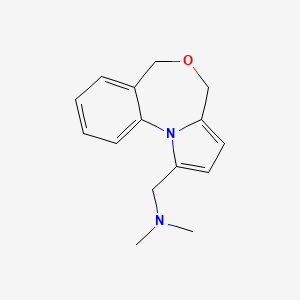
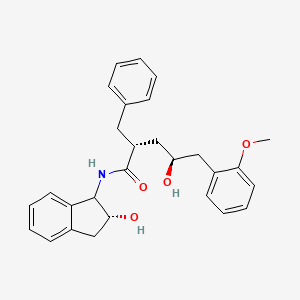
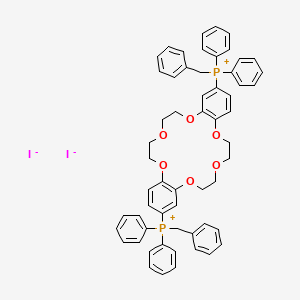


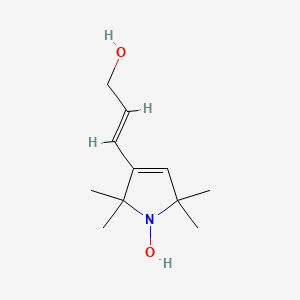
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
